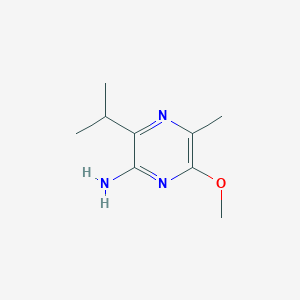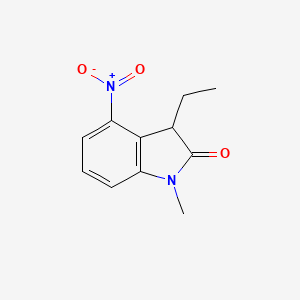
3-Ethyl-1-methyl-4-nitroindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-methyl-4-nitroindolin-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a nitro group at the fourth position, which significantly influences its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-4-nitroindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylindole and 1-methyl-4-nitrobenzene.
Nitration: The nitration of 1-methylindole is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the fourth position of the indole ring.
Alkylation: The next step involves the alkylation of the indole nitrogen with ethyl iodide in the presence of a strong base like sodium hydride. This step introduces the ethyl group at the third position.
Cyclization: The final step involves the cyclization of the intermediate product to form the indolin-2-one structure. This is typically achieved using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
化学反应分析
Types of Reactions
3-Ethyl-1-methyl-4-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: 3-Ethyl-1-methyl-4-aminoindolin-2-one.
Oxidation: Various oxidized products depending on the reaction conditions.
Substitution: 3-Ethyl-1-methyl-4-substituted indolin-2-one derivatives.
科学研究应用
3-Ethyl-1-methyl-4-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It serves as a model compound for studying the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-Ethyl-1-methyl-4-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Ethyl-1-methylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-4-nitroindolin-2-one: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
3-Ethyl-4-nitroindolin-2-one: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
3-Ethyl-1-methyl-4-nitroindolin-2-one is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-ethyl-1-methyl-4-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-7-10-8(12(2)11(7)14)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |
InChI 键 |
WDKYOWXDUYYUGA-UHFFFAOYSA-N |
规范 SMILES |
CCC1C2=C(C=CC=C2[N+](=O)[O-])N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
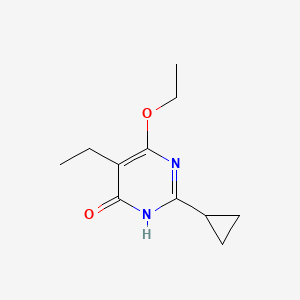
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
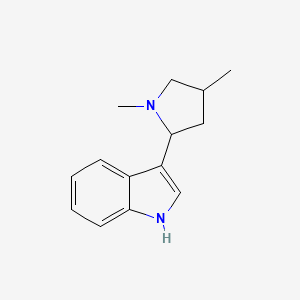
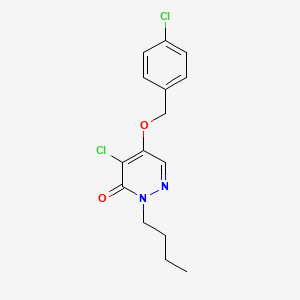
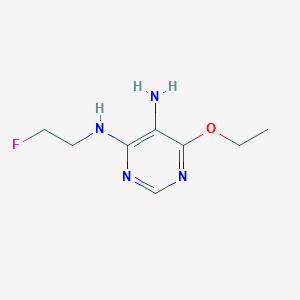
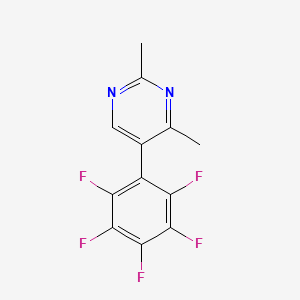
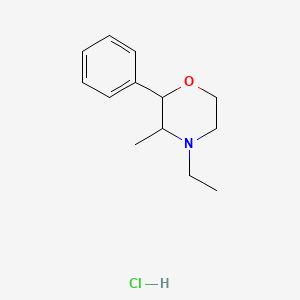
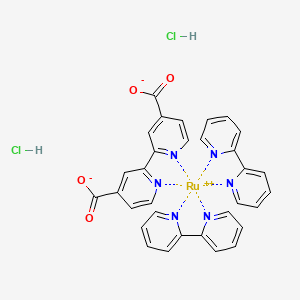
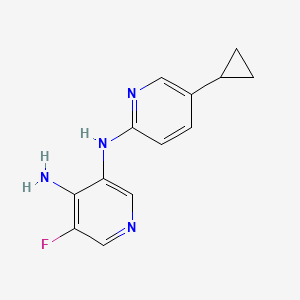

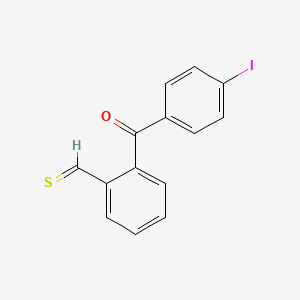
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
